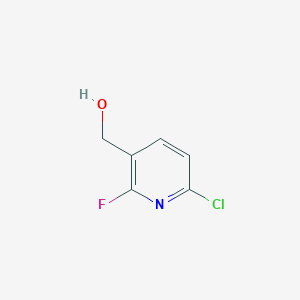

(6-Chloro-2-fluoropyridin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Chloro-2-fluoropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5ClFNO. It has a molecular weight of 161.56 g/mol . The compound appears as a gray to pale-yellow solid or liquid .

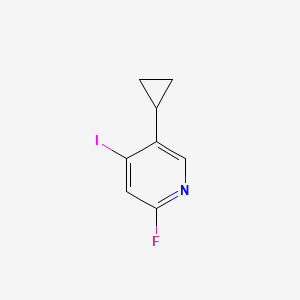

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 . This code provides a specific representation of the molecule’s structure. The compound has one rotatable bond .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 161.56 g/mol . It has a topological polar surface area of 33.1 Ų . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .Scientific Research Applications

C-H Functionalization Strategy Advantages : The compound (6-Amino-2-chloro-3-fluorophenyl)methanol, related to the query, was synthesized using both traditional methods and palladium-catalyzed iterative C-H halogenation reactions. This strategy showed advantages like milder reaction conditions, higher yields, better selectivity and practicality, and high chemical diversity compared to the traditional approach (Sun, Sun, & Rao, 2014).

Hydrogen-Bonded Cluster Studies : The structure of hydrogen-bonded clusters of 2-fluoropyridine with methanol was studied, revealing insights into the interaction through aromatic hydrogen and the effects on vibrational frequencies of CH bonds in CH3 groups (Nibu, Marui, & Shimada, 2006).

Synthesis of Pyridinolate Complexes : Complexes involving 6-fluoro-2-hydroxypyridine, 6-chloro-2-hydroxypyridine, and others were prepared, showing significant implications in the field of inorganic chemistry and coordination chemistry (Schäffler, Müller, & Maas, 2006).

Supramolecular Network Analysis : The supramolecular networks in compounds similar to the query chemical were analyzed, showing differences in intermolecular interaction patterns and symmetries based on the substitution of atoms like chlorine and fluorine (Rajalakshmi et al., 2012).

Novel Radioligand Synthesis : The synthesis of a novel radioligand for studying extrathalamic nicotinic acetylcholine receptors by positron-emission tomography was accomplished, indicating the compound's relevance in neuroscience and medical imaging (Zhang & Horti, 2004).

Catalyst-Free Domino Reactions : The catalyst-free domino reaction of certain compounds with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine was developed, which is relevant for synthesizing complex molecules in organic chemistry (Zhao et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word for it is "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, have been widely used in the synthesis of various biologically active compounds . They are known for their interesting and unusual physical, chemical, and biological properties .

Mode of Action

Fluoropyridines generally exhibit reduced basicity and are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .

Result of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have significant molecular and cellular effects .

Action Environment

The action, efficacy, and stability of (6-Chloro-2-fluoropyridin-3-yl)methanol can be influenced by various environmental factors. For instance, it is recommended that the compound be stored in an inert atmosphere at 2-8°C to maintain its stability .

Properties

IUPAC Name |

(6-chloro-2-fluoropyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSPCHCQVHEEMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2355482.png)

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)

![3-[(1-Methylsulfonylpiperidin-4-yl)methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2355485.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355486.png)

![Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2355487.png)

![4H,5H,6H,7H-furo[3,2-c]pyridin-4-one](/img/structure/B2355490.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2355491.png)